molecular formula C9H8Br2O2 B1503863 Methyl 3,4-Dibromo-5-methylbenzoate CAS No. 1160574-54-8

Methyl 3,4-Dibromo-5-methylbenzoate

Cat. No.: B1503863
CAS No.: 1160574-54-8
M. Wt: 307.97 g/mol
InChI Key: SUDAOOVENOTAHG-UHFFFAOYSA-N
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Description

Methyl 3,4-Dibromo-5-methylbenzoate (CAS 1160574-54-8) is a substituted benzoate ester of interest in organic synthesis and pharmaceutical research . This compound is characterized by its molecular formula, C 9 H 8 Br 2 O 2 , and a molecular weight of 307.97 g/mol . It serves as a versatile chemical building block, where the presence of two bromine atoms on the aromatic ring offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. As a specialty fine chemical, its primary value lies in its application as a key intermediate in the research and development of new chemical entities . Researchers in medicinal chemistry may utilize this compound to create novel analogs for biological screening, while material scientists may explore its incorporation into larger organic structures. Safety and Handling: This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or personal use . Please refer to the Safety Data Sheet (SDS) for comprehensive handling instructions. The compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and prudent laboratory practices are required.

Properties

IUPAC Name

methyl 3,4-dibromo-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDAOOVENOTAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679227
Record name Methyl 3,4-dibromo-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160574-54-8
Record name Methyl 3,4-dibromo-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3,4-dibromo-5-methylbenzoate (CAS: 1160574-54-8) is a brominated aromatic compound that has garnered attention due to its potential biological activities and applications in synthetic organic chemistry. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and its role as a synthetic intermediate.

  • Molecular Formula : C9H8Br2O2
  • Molecular Weight : 307.97 g/mol
  • IUPAC Name : this compound
  • Structure :
    COC O C1 CC C C Br C Br C1\text{COC O C1 CC C C Br C Br C1}

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In a comparative study of various brominated benzoates, this compound demonstrated effective inhibition against a range of bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the bromine substituents play a crucial role in enhancing the compound's antimicrobial efficacy .

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound showed promising results in inhibiting cell proliferation:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)12.8
A549 (lung cancer)18.6

The mechanism of action appears to involve the induction of apoptosis and disruption of cellular metabolism .

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly. This property is particularly relevant for treating chronic infections where biofilm formation is a major challenge .

Case Study 2: Cancer Cell Line Testing

A detailed investigation into the cytotoxicity of this compound against various cancer cell lines was conducted. The results indicated that the compound induced cell cycle arrest at the G2/M phase and activated caspase pathways leading to apoptosis. This suggests potential applications in developing new anticancer therapies .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. It has been utilized in the synthesis of more complex molecules, including:

  • 3,5-Dimethoxyphenylacetic Acid : A key intermediate for natural product synthesis.

This compound's reactivity is enhanced due to the presence of bromine atoms, which facilitate electrophilic substitution reactions .

Comparison with Similar Compounds

Propan-2-yl 3,4-Dibromo-5-methylbenzoate

Structural Differences : The ester group in this analog is a bulkier propan-2-yl (isopropyl) group instead of methyl.
Properties and Applications :

  • Increased steric hindrance from the isopropyl group reduces reactivity in nucleophilic substitution compared to the methyl ester.

Ethyl 3,4-Diamino-5-bromobenzoate

Structural Differences: Features amino (-NH₂) groups at the 3- and 4-positions and a single bromine at the 5-position, with an ethyl ester. Properties and Applications:

  • Amino groups introduce polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents like ethanol or DMSO.
  • The lone bromine atom lowers molecular weight (C₉H₁₁BrN₂O₂; MW: 265.10 g/mol) compared to the dibromo analog.
  • Likely used in pharmaceutical synthesis (e.g., as a precursor for heterocyclic compounds) due to the reactivity of amino groups .

Methyl Palmitate and Methyl Isostearate

Structural Differences : Aliphatic esters with long hydrocarbon chains (C16 and C18, respectively), contrasting with the aromatic brominated structure of Methyl 3,4-Dibromo-5-methylbenzoate.
Properties and Applications :

  • Lower melting points (e.g., methyl palmitate: ~28°C) due to weaker intermolecular forces in aliphatic chains.
  • Applications in biofuels, lubricants, and cosmetics, unlike the brominated aromatic ester, which is tailored for synthetic chemistry .

Methyl Salicylate

Structural Differences : Aromatic ester with a hydroxyl (-OH) and methoxy (-OCH₃) group instead of bromine and methyl substituents.
Properties and Applications :

  • Higher volatility (BP: ~222°C) and use in fragrances or topical analgesics.
  • Lacks the electron-deficient aromatic ring of the dibromo compound, making it unsuitable for electrophilic substitution reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
This compound C₉H₈Br₂O₂ 308.97 3,4-Br; 5-CH₃; methyl ester ~90–100 (est.) Organic synthesis, catalysis
Propan-2-yl 3,4-Dibromo-5-methylbenzoate C₁₁H₁₂Br₂O₂ 351.03 3,4-Br; 5-CH₃; isopropyl ester N/A Discontinued (specialty uses)
Ethyl 3,4-Diamino-5-bromobenzoate C₉H₁₁BrN₂O₂ 265.10 3,4-NH₂; 5-Br; ethyl ester N/A Pharmaceutical intermediates
Methyl Palmitate C₁₇H₃₄O₂ 270.45 C16 aliphatic chain 28 Biofuels, cosmetics
Methyl Salicylate C₈H₈O₃ 152.15 2-OH; 2-OCH₃ -8 Fragrances, analgesics

Key Findings

  • Solubility : Bulkier ester groups (e.g., isopropyl) increase hydrophobicity, while polar substituents (e.g., -NH₂) improve solubility in polar solvents .
  • Applications: Structural analogs are tailored for distinct uses, ranging from pharmaceuticals (amino-substituted esters) to industrial materials (aliphatic esters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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